molecular formula C14H9F3O3 B596858 3'-(Trifluoromethoxy)biphenyl-3-carboxylic acid CAS No. 1215206-30-6

3'-(Trifluoromethoxy)biphenyl-3-carboxylic acid

Cat. No.: B596858
CAS No.: 1215206-30-6
M. Wt: 282.218
InChI Key: FJNYSKXDNSOFOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-(Trifluoromethoxy)biphenyl-3-carboxylic acid (CAS 1215206-30-6) is a high-purity biphenyl derivative offered for research and development purposes. With a molecular formula of C14H9F3O3 and a molecular weight of 282.21 g/mol, this compound serves as a versatile chemical building block in medicinal chemistry and drug discovery . The strategic incorporation of both the carboxylic acid and trifluoromethoxy functional groups on the biphenyl scaffold makes it a valuable intermediate for the synthesis of more complex molecules. Compounds with biphenyl cores similar to this one are frequently investigated for their biological activity. Research into analogous structures has shown potential in various therapeutic areas, including as inhibitors of viral replication and as modulators of cellular stress response pathways . The presence of the trifluoromethoxy group is a common strategy in drug design to influence a compound's metabolic stability, lipophilicity, and overall pharmacokinetic profile. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the buyer to determine the product's suitability for their specific research applications. For precise handling and storage information, researchers should consult the product's Safety Data Sheet (SDS).

Properties

IUPAC Name

3-[3-(trifluoromethoxy)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)20-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(18)19/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNYSKXDNSOFOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681365
Record name 3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-30-6
Record name 3′-(Trifluoromethoxy)[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215206-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most widely employed method for constructing the biphenyl core. This palladium-catalyzed cross-coupling reaction links a halogenated benzoic acid derivative with a trifluoromethoxy-substituted arylboronic acid.

Key Steps :

  • Catalyst Selection : Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are preferred for their efficiency in forming carbon-carbon bonds.

  • Substrate Preparation :

    • The carboxylic acid group is often pre-installed on the benzoic acid derivative (e.g., 3-bromobenzoic acid) to avoid post-coupling functionalization.

    • The trifluoromethoxy group is introduced via Ullmann-type coupling or nucleophilic trifluoromethoxylation prior to boronic acid synthesis.

  • Reaction Conditions : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used at 80–100°C for 12–24 hours, achieving yields exceeding 70%.

Representative Protocol :
A mixture of 3-bromobenzoic acid (1.0 eq), 3-(trifluoromethoxy)phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq) in DMF/H₂O (4:1) is stirred at 90°C for 18 hours. The crude product is purified via recrystallization (ethanol/water) to yield this compound.

Table 1 : Optimization of Suzuki-Miyaura Coupling Parameters

CatalystSolventTemperature (°C)Yield (%)Purity (%)
Pd(PPh₃)₄DMF/H₂O907898
PdCl₂(dppf)THF/H₂O807295
Pd(OAc)₂/XPhosToluene1006592

FeCl₃-Catalyzed Homo Coupling

An alternative route involves iron-catalyzed homo coupling of 3-(trifluoromethoxy)phenylmagnesium bromide. This method avoids palladium and reduces costs while maintaining efficiency.

Procedure :
3-(Trifluoromethoxy)bromobenzene is treated with magnesium in THF to generate the Grignard reagent, which undergoes FeCl₃-catalyzed coupling (0.5 eq FeCl₃, 45°C, 20 hours). The biphenyl intermediate is subsequently carboxylated using CO₂ under high pressure (50 psi, 60°C, 12 hours).

Advantages :

  • Eliminates boronic acid synthesis.

  • Achieves 79% yield after distillation.

Nickel-Catalyzed Coupling for Industrial Applications

Nickel catalysts offer a cost-effective alternative for large-scale production. A patented method employs (R'₃P)₂NiCl₂ complexes (R' = alkyl) to couple 4-halophthalic acid esters, followed by hydrolysis to the carboxylic acid.

Industrial Protocol :

  • Coupling : 3-Bromo-4-methoxybenzoic acid methyl ester reacts with 3-(trifluoromethoxy)phenylzinc bromide in DMF using (Et₃P)₂NiCl₂ (5 mol%) at 60°C for 6 hours.

  • Hydrolysis : The ester intermediate is hydrolyzed with NaOH (2M, 80°C, 4 hours) to yield the carboxylic acid.

Table 2 : Nickel vs. Palladium Catalysts

ParameterNickel CatalystPalladium Catalyst
Cost ($/mol)120450
Reaction Time (h)618
ScalabilityHighModerate

Industrial Production and Optimization

Continuous Flow Reactors

Continuous flow systems enhance reproducibility and safety for large-scale synthesis. Key advantages include:

  • Precise temperature control (±1°C).

  • Reduced catalyst loading (2–3 mol% Pd).

  • Yields >85% with 99% purity after inline liquid-liquid extraction.

Carboxylation Strategies

Post-coupling carboxylation is critical when the carboxylic acid group is absent in precursors. Two methods dominate:

  • CO₂ Insertion : Conducted under high pressure (50–100 psi) in DMF with Cs₂CO₃ as base.

  • Oxidative Carboxylation : MnO₂ oxidizes a methyl group to -COOH in acetic acid at 120°C.

Table 3 : Carboxylation Efficiency

MethodSubstrateYield (%)Byproducts
CO₂ InsertionBiphenyl methyl88<5%
OxidativeBiphenyl ethyl7612%

Recent advances focus on solvent-free reactions and photocatalytic trifluoromethoxy group introduction. For example, visible light (425 nm) enables trifluoromethylation without catalysts, reducing waste .

Chemical Reactions Analysis

Types of Reactions: 3’-(Trifluoromethoxy)biphenyl-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .

Scientific Research Applications

3’-(Trifluoromethoxy)biphenyl-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3’-(Trifluoromethoxy)biphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. For example, it may inhibit specific enzymes involved in metabolic processes, leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The table below compares key structural and physicochemical properties of 3'-(Trifluoromethoxy)biphenyl-3-carboxylic acid with analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
This compound -OCF₃ at 3', -COOH at 3 C₁₄H₉F₃O₃ 282.21 1215206-30-6 High lipophilicity; strong electron-withdrawing effect; enhanced metabolic stability
3'-Methoxybiphenyl-3-carboxylic acid -OCH₃ at 3', -COOH at 3 C₁₄H₁₂O₃ 228.25 168618-45-9 Moderate lipophilicity; weaker electron-withdrawing effect than -OCF₃
3'-Hydroxymethyl-biphenyl-3-carboxylic acid -CH₂OH at 3', -COOH at 3 C₁₄H₁₂O₃ 228.25 168618-45-9 Polar substituent increases water solubility; prone to oxidation
3'-Methylbiphenyl-3-carboxylic acid -CH₃ at 3', -COOH at 3 C₁₄H₁₂O₂ 212.24 158619-46-6 Electron-donating group reduces acidity; lower melting point
2'-Fluorobiphenyl-3-carboxylic acid -F at 2', -COOH at 3 C₁₃H₉FO₂ 216.21 103978-23-0 Fluorine's electronegativity enhances acidity; positional isomerism affects dipole
4-Hydroxy-3'-methyl-biphenyl-3-carboxylic acid -OH at 4, -CH₃ at 3' C₁₄H₁₂O₃ 228.25 400747-48-0 Phenolic -OH increases hydrogen bonding; pH-dependent solubility

Key Observations :

  • Lipophilicity : The trifluoromethoxy group confers higher lipophilicity than methoxy (-OCH₃) or hydroxymethyl (-CH₂OH), making it favorable for membrane permeability in drug design .
  • Acidity : The electron-withdrawing -OCF₃ group increases the carboxylic acid's acidity (lower pKa) compared to -OCH₃ or -CH₃ analogs .
  • Metabolic Stability : Fluorinated groups like -OCF₃ resist oxidative degradation better than -OCH₃ or -CH₂OH, extending half-life in biological systems .

Biological Activity

3'-(Trifluoromethoxy)biphenyl-3-carboxylic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethoxy group attached to a biphenyl structure with a carboxylic acid functional group. Its chemical formula is C14H9F3O2C_{14}H_9F_3O_2. The trifluoromethoxy group is known to enhance the compound's lipophilicity and biological activity, making it a valuable scaffold in drug design.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. The mechanism behind this activity may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Anticancer Activity

The compound has also been studied for its anticancer properties . In vitro studies demonstrate that it can induce apoptosis (programmed cell death) in several cancer cell lines. The trifluoromethoxy group may enhance binding affinity to specific molecular targets involved in cancer progression, such as enzymes or receptors that regulate cell proliferation and survival .

The biological effects of this compound are largely attributed to its ability to interact with various molecular targets . Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, leading to reduced tumor growth or enhanced antimicrobial effects.
  • Receptor Modulation : It has been suggested that this compound can modulate beta-3-adrenoceptors, which play a role in metabolic regulation and may have implications for treating metabolic disorders .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of biphenyl-3-carboxylic acids, including the trifluoromethoxy variant. Results showed that this compound had superior efficacy against both Gram-positive and Gram-negative bacteria compared to its non-fluorinated counterparts.
  • Cancer Cell Line Studies : In experiments involving human breast cancer cell lines, this compound demonstrated an IC50 value indicating effective inhibition of cell proliferation at low concentrations. This suggests potential as a lead compound for further development in anticancer therapies .

Comparison with Similar Compounds

The unique structural features of this compound contribute to its distinct biological profile compared to similar compounds:

Compound NameBiological ActivityStructural Features
1-Bromo-3-(trifluoromethoxy)benzeneModerate antimicrobialBromine substitution
3-(Trifluoromethoxy)benzoic acidLower anticancer activityNo biphenyl structure
6-Methyl-3'-(trifluoromethoxy)biphenyl-3-carboxylic acidAnti-inflammatory propertiesMethyl substitution

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3'-(trifluoromethoxy)biphenyl-3-carboxylic acid, and what challenges arise during purification?

  • Methodological Answer : A common approach involves Suzuki-Miyaura coupling between a boronic acid derivative (e.g., 3-(trifluoromethoxy)phenylboronic acid) and a halogenated benzoic acid precursor. Post-coupling hydrolysis of ester intermediates (e.g., methyl 3-bromobenzoate) is critical to yield the carboxylic acid . Challenges include removing residual palladium catalysts and optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions. Purification typically requires column chromatography followed by recrystallization in polar aprotic solvents like ethyl acetate/hexane mixtures .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Key signals include aromatic protons in the biphenyl system (δ 7.3–8.1 ppm, multiplet patterns) and the trifluoromethoxy group (no direct proton signal).
  • 13C NMR : The carboxylic acid carbon appears at δ ~170 ppm, while the trifluoromethoxy group (CF3O) shows a distinct quartet (~120–125 ppm, J ≈ 320 Hz due to C-F coupling) .
  • 19F NMR : A singlet at δ −58 to −60 ppm confirms the trifluoromethoxy substituent .

Q. What analytical techniques are essential for assessing the purity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for purity assessment. Complementary methods include:

  • Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 295.05 for C14H8F3O3).
  • Melting Point Analysis : A sharp melting point (e.g., 164–169°C) indicates high crystallinity and purity .

Advanced Research Questions

Q. How do substituent modifications on the biphenyl core (e.g., electron-withdrawing vs. donating groups) influence the compound's reactivity in medicinal chemistry applications?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., -CF3, -NO2) enhance metabolic stability but may reduce solubility. For example, trifluoromethoxy groups improve resistance to oxidative degradation compared to methoxy analogs .
  • Electron-donating groups (e.g., -OCH3) increase solubility but may accelerate hepatic metabolism. Structure-activity relationship (SAR) studies should include comparative assays (e.g., logP measurements, microsomal stability tests) to balance bioavailability and potency .

Q. What strategies can mitigate conflicting solubility data reported for this compound in different solvent systems?

  • Methodological Answer : Discrepancies often arise from polymorphism or residual solvent traces. To resolve:

  • Conduct solubility screening in buffered aqueous solutions (pH 1–10) and organic solvents (DMSO, acetonitrile) using dynamic light scattering (DLS) to detect aggregates.
  • Perform thermal gravimetric analysis (TGA) to quantify solvent residues affecting solubility .

Q. How can computational modeling predict the compound's interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to model binding poses with target proteins (e.g., mGluR2, as seen in structurally related biphenylcarboxylic acids) .
  • Quantum Mechanical Calculations : Assess electrostatic potential maps to identify nucleophilic/electrophilic regions influenced by the trifluoromethoxy group .

Q. What experimental protocols are recommended to evaluate the compound's stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24 hours, monitoring degradation via HPLC .
  • Photostability : Expose to UV light (320–400 nm) and analyze photodegradation products using LC-MS .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data across studies?

  • Methodological Answer : Variations may stem from assay conditions (e.g., cell line viability, incubation time). Standardize protocols:

  • Use positive controls (e.g., known inhibitors/agonists) in each experiment.
  • Validate results across multiple orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.